3-Methylazetidine-1-sulfonyl fluoride
Description
Significance of Sulfonyl Fluorides in Advanced Chemical Methodologies
Sulfonyl fluorides (R-SO₂F) are a class of organic compounds that have garnered considerable attention for their unique balance of stability and reactivity. nih.gov This duality makes them exceptionally useful in a variety of chemical transformations, from the construction of complex molecules to the modification of biological macromolecules.
Historically, sulfonyl chlorides were the more commonly used reagents for introducing the sulfonyl group. However, their high reactivity often leads to a lack of selectivity and stability issues. The exploration of sulfonyl fluorides revealed a class of compounds that are significantly more stable to a wide range of reaction conditions, including aqueous environments, yet can be activated to react with high efficiency and selectivity. acs.org The development of synthetic methods to access a diverse array of sulfonyl fluorides has been a key enabler of their widespread adoption. mdpi.com Early methods often involved harsh conditions, but more recent advancements have provided milder and more general routes, starting from precursors like thiols, disulfides, sulfonamides, and Grignard reagents. mdpi.com
| Precursor | Reagents | General Yield | Reference |
| Thiols | NaOCl, KHF₂ | Good | mdpi.com |
| Disulfides | Selectfluor | Good | ccspublishing.org.cn |
| Sulfonamides | Pyry-BF₄, MgCl₂, KF | Moderate to Very Good | mdpi.com |
| Grignard Reagents | SO₂F₂ | Moderate to Good | mdpi.com |
| Table 1: Selected Synthetic Routes to Sulfonyl Fluorides |
The unique properties of the S-F bond are central to its role in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a concept introduced as a next-generation click chemistry. ccspublishing.org.cn SuFEx reactions are characterized by their high efficiency, broad scope, and formation of exceptionally stable linkages. In a typical SuFEx reaction, a sulfonyl fluoride reacts with a nucleophile, such as an alcohol or an amine, to form a sulfonate ester or a sulfonamide, respectively, with the release of a fluoride ion. The stability of the sulfonyl fluoride group allows it to be carried through multi-step syntheses, with the SuFEx reaction being performed at a late stage to connect molecular fragments. This "connective" chemistry has found broad applications in drug discovery, polymer chemistry, and materials science. digitellinc.com
The Azetidine (B1206935) Ring System: Structural Motifs and Synthetic Significance
Azetidines are four-membered nitrogen-containing heterocycles that have become increasingly important in medicinal chemistry. nih.govchemrxiv.org Their incorporation into molecular structures can significantly influence physicochemical properties such as solubility, polarity, and metabolic stability. nih.govdigitellinc.com The strained nature of the four-membered ring also imparts unique reactivity, making it a valuable synthon for further chemical transformations. nih.gov
The introduction of substituents onto the azetidine ring creates stereocenters, which are crucial for defining the three-dimensional shape of a molecule and its biological activity. The non-planar, puckered conformation of the azetidine ring leads to distinct axial and equatorial positions for substituents. The stereoselective synthesis of substituted azetidines is therefore a critical area of research. For 3-substituted azetidines, such as the 3-methyl derivative, the substituent can exist in one of two enantiomeric forms. The ability to control this stereochemistry during synthesis is essential for preparing specific stereoisomers for biological evaluation. Advanced NMR techniques, including NOE experiments, are often used to determine the relative stereochemistry of substituents on the azetidine ring. ipb.pt
The azetidine motif is increasingly being incorporated into drug candidates and complex natural products. nih.gov Its rigid structure can serve as a scaffold to orient functional groups in a specific spatial arrangement, which can be advantageous for binding to biological targets. Furthermore, the nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor or a site for further functionalization. The development of synthetic methodologies that allow for the facile and controlled introduction of the azetidine ring into larger molecules is an active area of chemical research. nih.gov
Rationale for Investigating 3-Methylazetidine-1-sulfonyl Fluoride as a Core Research Subject
The investigation of this compound is driven by the desire to combine the advantageous properties of both the sulfonyl fluoride group and the 3-substituted azetidine scaffold. The methyl group at the 3-position serves as a simple yet important modification to the parent azetidine ring.
Key Research Drivers:
Modulation of Physicochemical Properties: The introduction of a methyl group can impact the lipophilicity, solubility, and conformational preference of the azetidine ring, which are critical parameters in drug design.
Introduction of a Stereocenter: The 3-methyl group creates a chiral center, allowing for the exploration of stereoisomerism and its effect on biological activity.
Probing Structure-Activity Relationships: By comparing the reactivity and biological profile of this compound with its unsubstituted counterpart, researchers can gain valuable insights into structure-activity relationships.
Novel Chemical Space: The combination of the 3-methylazetidine (B2440550) scaffold with the sulfonyl fluoride reactive handle provides access to novel chemical space for the development of new bioactive compounds and chemical probes.
Recent studies on azetidine sulfonyl fluorides have highlighted their dual reactivity. nih.govacs.org Besides the expected SuFEx pathway, they can also undergo a defluorosulfonylation (deFS) reaction under mild thermal conditions to generate a reactive azetidine carbocation. nih.gov This opens up a host of new possibilities for derivatization.
| Reaction Type | Conditions | Product |
| SuFEx | Anionic nucleophiles | Azetidine-sulfur(VI) derivatives |
| deFS | Mild heating, basic conditions | 3-substituted azetidines |
| Table 2: Dual Reactivity of Azetidine Sulfonyl Fluorides |
The study of this compound will therefore not only expand the toolbox of synthetic chemists but also provide a deeper understanding of how subtle structural modifications can influence the reactivity and utility of these promising building blocks in medicinal chemistry and beyond.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H8FNO2S |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-methylazetidine-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H8FNO2S/c1-4-2-6(3-4)9(5,7)8/h4H,2-3H2,1H3 |
InChI Key |
YIDWNCUOOYCPRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C1)S(=O)(=O)F |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 3 Methylazetidine 1 Sulfonyl Fluoride
Precursor Synthesis Strategies for the 3-Methylazetidine (B2440550) Moiety
The synthesis of the 3-methylazetidine scaffold is a critical first step. This involves the formation of the strained four-membered ring, which can be achieved through various ring-closure methodologies. Furthermore, controlling the stereochemistry at the 3-position is often a key consideration.
Ring Closure Methodologies for Azetidine (B1206935) Formation
The construction of the azetidine ring is typically achieved through intramolecular cyclization of a suitably functionalized acyclic precursor. These methods often involve the formation of a carbon-nitrogen bond to close the four-membered ring.
One common approach is the base-promoted cyclization of γ-amino halides. For the synthesis of a 3-methylazetidine precursor, this would involve a 1,3-diamino-2-methylpropane derivative or a similar structure where a leaving group is positioned at the 3-position relative to the amine.
Another powerful method is the intramolecular Mitsunobu reaction. This reaction allows for the cyclization of γ-amino alcohols to form the azetidine ring under mild conditions. rsc.org The use of a chiral pool starting material, such as an amino acid, can also be a viable route to enantiomerically enriched azetidine precursors.
More recently, Lewis acid-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines has been developed as a high-yielding method for azetidine synthesis. frontiersin.org This approach is notable for its tolerance of various functional groups. frontiersin.org Additionally, the iodocyclization of homoallyl amines can be employed to generate functionalized azetidines. rsc.org
| Ring Closure Method | Precursor | Key Reagents | Notes |
| Intramolecular Nucleophilic Substitution | γ-amino halide | Base (e.g., NaH, K2CO3) | A classical and widely used method. |
| Intramolecular Mitsunobu Reaction | γ-amino alcohol | DEAD, PPh3 | Proceeds under mild conditions with inversion of stereochemistry at the alcohol carbon. rsc.org |
| Reductive Amination of γ-ketoamines | γ-ketoamine | Reducing agent (e.g., NaBH4, H2/Pd) | Can provide access to substituted azetidines. |
| La(OTf)3-catalyzed Aminolysis | cis-3,4-epoxy amine | La(OTf)3 | High yields and regioselectivity. frontiersin.org |
| Iodocyclization | Homoallyl amine | Iodine, NaHCO3 | Yields functionalized azetidines. rsc.org |
Stereocontrol in 3-Methylazetidine Scaffolds
Achieving stereocontrol in the synthesis of 3-methylazetidine is essential for many of its applications. This can be accomplished through several strategies, including the use of chiral starting materials, chiral auxiliaries, or stereoselective reactions.
Starting from a chiral pool, such as D- or L-amino acids, is a common approach to introduce chirality into the azetidine ring. For instance, a derivative of a chiral amino acid can be elaborated into a suitable acyclic precursor for cyclization, thereby setting the stereochemistry at the 3-position.
Diastereoselective reactions can also be employed to control the stereochemistry. For example, the reduction of a 3-ketoazetidine derivative can lead to the formation of a 3-hydroxyazetidine with a specific stereochemistry, which can then be further functionalized. The diastereoselective synthesis of cis-2,3-disubstituted azetidines has been achieved through diastereoselective hydrozirconation, which could be adapted for 3-methyl substituted systems. rsc.org
Furthermore, asymmetric catalysis can be used to introduce chirality during the synthesis. For example, a catalytic asymmetric reaction could be used to create a chiral center in the acyclic precursor prior to cyclization.
Direct Fluorosulfonylation Approaches for Sulfur(VI)-Fluorine Bond Formation
Direct fluorosulfonylation methods aim to introduce the sulfonyl fluoride (B91410) group onto the nitrogen of the 3-methylazetidine ring in a single step. These approaches can be advantageous in terms of step economy.
Radical-Mediated Fluorosulfonylation
Radical-mediated reactions have emerged as a powerful tool for the formation of C-S and N-S bonds. Radical fluorosulfonylation is an appealing approach for the synthesis of sulfonyl fluorides. nih.gov One method involves the use of sulfuryl chlorofluoride (FSO₂Cl) as a source of the fluorosulfonyl radical (FSO₂•). nih.gov This highly reactive intermediate can then be trapped by a suitable nucleophile, such as an amine.
The application of this method to 3-methylazetidine would involve the generation of the fluorosulfonyl radical in the presence of the cyclic amine. The nitrogen atom of the azetidine would act as the nucleophile to trap the radical, forming the desired N-S bond. This approach can be particularly useful for late-stage functionalization. nih.gov
| Radical Precursor | Initiation Method | Key Features |
| Sulfuryl chlorofluoride (FSO₂Cl) | Photochemical or thermal initiation | Provides a direct source of the fluorosulfonyl radical. nih.gov |
| 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) | Redox-active precursor | Enables radical hydro-fluorosulfonylation of alkenes and alkynes. nih.gov |
Electrochemical Synthesis Pathways
Electrochemical methods offer a green and efficient alternative for the synthesis of sulfonyl fluorides. nih.gov These methods avoid the need for stoichiometric oxidants and can often be performed under mild conditions. ccspublishing.org.cn
One electrochemical approach involves the oxidative coupling of thiols or disulfides with a fluoride source, such as potassium fluoride (KF). nih.govacs.org While this method is not directly applicable to the fluorosulfonylation of an amine, it highlights the potential of electrochemistry in forming the S-F bond.
A more relevant electrochemical method for the synthesis of 3-methylazetidine-1-sulfonyl fluoride would be the reaction of sulfonyl hydrazides with a fluoride source under electrochemical conditions. rsc.orgrsc.org This would require the initial preparation of 3-methylazetidine-1-sulfonyl hydrazide. The electrochemical setup typically involves a constant current applied to a solution of the sulfonyl hydrazide and a fluoride source, such as Et₃N·3HF, in a suitable solvent mixture. rsc.org
Indirect Synthetic Routes via Halide Exchange or Oxidation
Indirect routes to this compound typically involve the formation of a sulfonyl derivative that is subsequently converted to the sulfonyl fluoride.
The most common indirect method is the halide exchange of a sulfonyl chloride. ccspublishing.org.cn This two-step process begins with the synthesis of 3-methylazetidine-1-sulfonyl chloride. This can be readily achieved by reacting 3-methylazetidine with sulfuryl chloride (SO₂Cl₂), often in the presence of a base to neutralize the HCl byproduct.
The resulting sulfonyl chloride is then treated with a fluoride source to exchange the chloride for a fluoride. organic-chemistry.org A variety of fluoride reagents can be used for this transformation, with potassium fluoride (KF) and potassium bifluoride (KHF₂) being common choices. rsc.org The reaction conditions can be optimized by the choice of solvent and the use of phase-transfer catalysts, such as 18-crown-6 (B118740), to enhance the solubility and reactivity of the fluoride salt. mdpi.com
| Fluoride Source | Solvent | Additives | Typical Conditions |
| Potassium fluoride (KF) | Acetonitrile, Water/Acetone (B3395972) | 18-crown-6 | Room temperature to reflux. organic-chemistry.orgmdpi.com |
| Potassium bifluoride (KHF₂) | Acetonitrile | None | Often requires heating. rsc.org |
| Tetrabutylammonium fluoride (TBAF) | THF, Acetonitrile | None | Anhydrous conditions are often necessary. |
Conversion from Sulfonyl Chlorides
A foundational and widely utilized method for synthesizing sulfonyl fluorides is the conversion from their corresponding sulfonyl chloride precursors. acs.org This transformation is typically achieved through a nucleophilic fluoride-for-chloride exchange.
One of the earliest described methods involves reacting aromatic or aliphatic sulfonyl chlorides with an aqueous solution of potassium fluoride (KF). To enhance the efficiency of this exchange, particularly for less reactive substrates, modifications such as the use of "naked fluoride" (a combination of KF and 18-crown-6 in acetonitrile) have been developed.
A significant improvement to this methodology was introduced by Sharpless and co-workers, who utilized potassium bifluoride (KHF2) as the fluoride source. This method proves effective for both alkyl and aryl sulfonyl chlorides, proceeding under mild conditions and minimizing the hydrolysis of the resulting sulfonyl fluoride product. More recently, a simple and mild procedure using a biphasic mixture of KF in water and acetone has been shown to produce a wide range of sulfonyl fluorides in high yields (84–100%). acs.org
The general reaction scheme for this conversion is as follows: R-SO₂Cl + KF → R-SO₂F + KCl
This direct exchange is advantageous due to the ready availability of various sulfonyl chlorides. However, the reactivity of sulfonyl chlorides can also be a drawback, as they are susceptible to nucleophilic attack by other species present in a complex molecular synthesis, which can limit selectivity. rsc.orgnih.gov
Table 1: Comparison of Fluoride Sources for Conversion of Sulfonyl Chlorides
| Fluoride Source | Typical Conditions | Advantages | Disadvantages |
| Aqueous KF | Boiling in water | Simple, inexpensive | Potential for hydrolysis of product, side reactions |
| KF / 18-crown-6 | Dry acetonitrile | More efficient, "naked fluoride" | Cost of crown ether, anhydrous conditions |
| KHF₂ | Mild conditions | High yields, minimizes hydrolysis | |
| KF in water/acetone | Biphasic mixture | Mild, high yields, broad scope |
Oxidative Fluorination of Sulfur Precursors
An alternative to starting with sulfonyl chlorides is the oxidative fluorination of more reduced sulfur precursors, such as thiols and disulfides. acs.orgthieme-connect.de This approach is attractive as it utilizes readily available and often less reactive starting materials. acs.org
One innovative method involves an electrochemical oxidative coupling of thiols or disulfides with potassium fluoride (KF). acs.orgnih.gov This process is environmentally benign as it avoids the need for stoichiometric chemical oxidants. acs.orgnih.gov The reaction proceeds by anodic oxidation of the thiol to a disulfide intermediate, which is then further oxidized and fluorinated to yield the sulfonyl fluoride. acs.orgnih.gov This electrochemical method has demonstrated a broad substrate scope, including alkyl, benzyl, aryl, and heteroaryl thiols. acs.orgnih.gov
Another approach involves a one-pot process where thiols are converted to sulfonyl fluorides using hydrogen peroxide (H₂O₂) as a green oxidant. thieme-connect.deresearchgate.net In this method, the thiol is first subjected to oxidative chlorination to form the corresponding sulfonyl chloride in situ, which then undergoes a fluoride-chloride exchange with a reagent like KHF₂. thieme-connect.deresearchgate.net This transformation is noted for its mild conditions, operational simplicity, and high efficiency across a variety of thiol substrates. thieme-connect.deresearchgate.net
The use of Selectfluor® as both an oxidant and a fluorine source provides another route from disulfides to sulfonyl fluorides. This reagent facilitates the direct conversion without the need for isolating intermediate sulfonyl chlorides.
Table 2: Oxidative Fluorination Methods for Sulfonyl Fluoride Synthesis
| Sulfur Precursor | Reagents | Key Features |
| Thiols/Disulfides | KF, Electrochemical cell | Environmentally benign, no chemical oxidant needed, broad scope. acs.orgnih.gov |
| Thiols | SOCl₂, H₂O₂, KHF₂ | One-pot, uses inexpensive and convenient reagents, mild conditions. thieme-connect.deresearchgate.net |
| Disulfides | Selectfluor® | Direct conversion, acts as both oxidant and fluorine source. |
Catalytic Systems in this compound Synthesis
Catalysis offers powerful tools for the synthesis of sulfonyl fluorides, often enabling milder reaction conditions, improved efficiency, and novel reaction pathways.
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful strategy for the synthesis of sulfonyl fluorides under mild conditions. nih.govrsc.orgresearchgate.net These methods often involve the generation of radical intermediates that can be trapped with a sulfur dioxide source and a fluorine source.
One such approach is a three-component aminofluorosulfonylation of unactivated olefins. nih.gov This process merges photoredox-catalyzed proton-coupled electron transfer (PCET) with radical relay processes to generate amidyl, alkyl, and sulfonyl radicals, ultimately affording aliphatic sulfonyl fluorides. nih.gov Another strategy involves the direct allylic C-H fluorosulfonylation of alkenes, providing access to a wide range of allyl sulfonyl fluorides with high regioselectivity. chemrxiv.org
Researchers have also developed metal-free photoredox-catalyzed three-component assemblies of aryl sulfonyl fluorides from dibenzothiophenium salts using KHF₂ as the fluorine source. nih.gov This method is noted for its good yields and broad functional group tolerance. nih.gov Similarly, an organophotocatalytic fluorosulfonylation of diaryliodonium salts has been reported, which proceeds via a radical sulfur dioxide insertion and fluorination strategy. rsc.org
Transition-Metal Catalysis (e.g., Palladium, Copper, Rhodium)
Transition metals, particularly palladium and copper, are effective catalysts for the synthesis of sulfonyl fluorides from various starting materials.
A palladium-catalyzed, one-pot synthesis of sulfonyl fluorides from aryl bromides has been developed. nih.govresearchgate.net This process involves an initial sulfonylation of the aryl bromide using a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), followed by an in-situ fluorination of the resulting sulfinate intermediate. nih.govrsc.org This method is notable for its excellent functional group tolerance, allowing for its application to complex molecules, including active pharmaceutical ingredients. nih.govresearchgate.net Palladium catalysis has also been utilized to convert aryl iodides to sulfonyl fluorides using DABSO and Selectfluor®. acs.org
Copper catalysis has been employed in fluorosulfonylation reactions of arenediazonium salts. organic-chemistry.org In these reactions, an aryl radical is generated, which then traps sulfur dioxide, followed by fluorination. This provides a general and practical route to arenesulfonyl fluorides. organic-chemistry.org
Table 3: Examples of Catalytic Systems in Sulfonyl Fluoride Synthesis
| Catalyst Type | Starting Materials | Key Reagents | Description |
| Photoredox (metal-free) | Dibenzothiophenium salts | KHF₂ | Three-component assembly of aryl sulfonyl fluorides. nih.gov |
| Photoredox (organic dye) | Unactivated olefins | DABSO, NFSI | Three-component aminofluorosulfonylation. nih.gov |
| Palladium | Aryl bromides/iodides | DABSO, NFSI/Selectfluor® | One-pot synthesis with broad functional group tolerance. acs.orgnih.gov |
| Copper | Arenediazonium salts | DABSO, KHF₂ | Fluorosulfonylation via aryl radical intermediates. organic-chemistry.org |
Organocatalytic Transformations
Organocatalysis provides a metal-free alternative for synthesizing sulfonyl fluorides. An organophotocatalytic approach has been demonstrated for the fluorosulfonylation of diaryliodonium salts. rsc.orgresearchgate.net This method uses an organic photocatalyst to generate an aryl radical from the diaryliodonium salt, which then reacts with a sulfur dioxide source (DABSO) and a fluorine source (KHF₂) to form the aryl sulfonyl fluoride. rsc.orgresearchgate.net The efficiency of this reaction can be influenced by the electronic properties of the substituents on the aromatic rings of the starting material. rsc.org
Sustainable and Green Chemistry Approaches in Synthesis
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for chemical synthesis, and the production of sulfonyl fluorides is no exception.
A key development in this area is the use of water as a reaction medium. digitellinc.com While typically challenging for nucleophilic fluorination due to the hydration of fluoride ions, a surfactant-based catalytic system has been shown to enable the successful fluorination of sulfonyl chlorides to sulfonyl fluorides in water, with conversions up to 93%. digitellinc.com
Another green approach focuses on the use of safer and more abundant reagents. For instance, protocols have been developed that use potassium fluoride (KF) as the sole, inexpensive, and safe fluorine source, combined with a green oxidant like sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) to synthesize sulfonyl fluorides from thiols and disulfides. acs.org These methods can be performed in a stepwise manner or as a practical one-pot process. acs.org
Electrochemical methods, as mentioned earlier, also represent a significant advancement in green chemistry. acs.orgnih.gov By using electricity to drive the oxidative coupling of thiols and KF, the need for stoichiometric chemical oxidants is eliminated, reducing waste. acs.orgnih.gov
Furthermore, a recently developed method utilizes a highly reactive and easily handled reagent, SHC5®, in combination with KF to convert thiols or disulfides into sulfonyl fluorides. osaka-u.ac.jpeurekalert.orgsciencedaily.com This process is highlighted as a green synthetic route because it produces only non-toxic sodium and potassium salts as byproducts, thus having a minimal environmental impact. osaka-u.ac.jpeurekalert.orgsciencedaily.com This simple protocol is scalable and allows for the safe and low-cost production of a wide range of sulfonyl fluorides. osaka-u.ac.jpeurekalert.org
Table 4: Green Chemistry Approaches to Sulfonyl Fluoride Synthesis
| Approach | Key Features | Advantages |
| Synthesis in Water | Surfactant-based catalysis | Reduces reliance on toxic organic solvents. digitellinc.com |
| Green Reagents | KF as fluorine source, NaOCl·5H₂O as oxidant | Uses stable, readily available, and environmentally benign reagents. acs.org |
| Electrochemistry | Anodic oxidation of thiols with KF | Avoids stoichiometric oxidants, mild conditions. acs.orgnih.gov |
| Novel Reagent Systems | SHC5® and KF | Produces only non-toxic salt byproducts, low environmental impact. osaka-u.ac.jpeurekalert.org |
Solvent-Free Mechanochemical Syntheses
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool in green chemistry by minimizing or eliminating the need for bulk solvents. beilstein-journals.orgbeilstein-journals.org While specific examples for the mechanochemical synthesis of this compound are not yet prevalent in the literature, the principles of this methodology can be applied to its potential synthesis.
A plausible mechanochemical approach could involve the reaction of a suitable precursor, such as 3-methylazetidine, with a sulfuryl fluoride source under ball-milling conditions. This method avoids the use of potentially hazardous solvents and can lead to shorter reaction times and higher yields. The reaction could be conceptualized as follows:
3-Methylazetidine + SO₂F₂ → this compound
The efficiency of mechanochemical reactions is often influenced by factors such as milling frequency, time, and the use of grinding auxiliaries. Research into the synthesis of other sulfonyl fluorides has demonstrated the feasibility of this approach, suggesting its potential for the synthesis of azetidine-based analogs. youtube.com For instance, the synthesis of various sulfonyl fluorides has been achieved under solvent-free conditions using a mixer mill, highlighting the broad applicability of this technique. youtube.com
Table 1: Potential Mechanochemical Synthesis of this compound
| Reactant 1 | Reactant 2 | Conditions | Product | Potential Advantages |
|---|---|---|---|---|
| 3-Methylazetidine | Sulfuryl fluoride (SO₂F₂) | Ball milling, solvent-free | This compound | Reduced solvent waste, potentially faster reaction rates, enhanced safety. |
Reactions in Aqueous Media
The use of water as a solvent is highly desirable for chemical synthesis due to its low cost, non-flammability, and minimal environmental impact. The synthesis of sulfonyl fluorides in aqueous media has been explored, offering a greener alternative to traditional organic solvents. ccspublishing.org.cn
One potential aqueous route to this compound could involve the reaction of 3-methylazetidine with a water-soluble fluorosulfonylating agent. Alternatively, a two-phase system could be employed where the starting materials react at the interface, facilitated by a phase-transfer catalyst. The pioneering work by Davies and Dick in 1931 demonstrated the preparation of sulfonyl fluorides by boiling the corresponding sulfonyl chlorides with an aqueous solution of potassium fluoride. ccspublishing.org.cn This classical method could be adapted for the synthesis of the target compound.
More contemporary methods have utilized water-compatible reagents like Selectfluor® for the synthesis of sulfonyl fluorides from sulfonyl hydrazides in water, showcasing the viability of aqueous conditions for this transformation. ccspublishing.org.cnmdpi.com
Table 2: Potential Aqueous Synthesis of this compound
| Starting Material | Reagent | Solvent | Conditions | Product |
|---|---|---|---|---|
| 3-Methylazetidine-1-sulfonyl chloride | Potassium fluoride (KF) | Water | Heating | This compound |
Atom Economy and Reaction Efficiency
Atom economy is a crucial metric in green chemistry, measuring the efficiency of a chemical reaction in converting reactants to the desired product. High atom economy is achieved in reactions where most of the atoms from the reactants are incorporated into the final product, minimizing waste.
The synthesis of azetidine sulfonyl fluorides (ASFs) has been reported, providing a basis for assessing the potential atom economy of routes to this compound. nih.govnih.govacs.org For instance, the preparation of ASFs from tertiary alcohols showcases a synthetic strategy that can be evaluated for its efficiency. nih.gov
For example, a hypothetical synthesis starting from a precursor that already contains the 3-methylazetidine core and subsequently introducing the sulfonyl fluoride group would have a higher atom economy than a route that builds the ring system from acyclic precursors with the loss of multiple atoms as byproducts. The choice of reagents is also critical; for instance, using sulfuryl fluoride (SO₂F₂) directly is more atom-economical than two-step procedures involving chlorination followed by fluoride exchange. nih.govrsc.org
Table 3: Comparison of Potential Synthetic Routes based on Atom Economy
| Synthetic Route | Key Transformation | Potential Byproducts | Estimated Atom Economy |
|---|---|---|---|
| Direct fluorosulfonylation of 3-methylazetidine | C-N bond formation with a sulfonyl fluoride source | Minimal, depending on the source | High |
| Halide exchange from 3-methylazetidine-1-sulfonyl chloride | S-Cl to S-F exchange | Metal chloride salts | Moderate to High |
Reactivity and Reaction Mechanisms of 3 Methylazetidine 1 Sulfonyl Fluoride
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Reactivity Profile
3-Methylazetidine-1-sulfonyl fluoride is a notable compound due to the presence of a sulfonyl fluoride functional group attached to a 3-methylazetidine (B2440550) ring. smolecule.com This structure makes it a participant in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a class of reactions that has gained significant interest in click chemistry. rsc.org The SuFEx process relies on the unique stability and reactivity of the sulfonyl fluoride moiety (–SO₂F). rsc.orgsigmaaldrich.com While the S(VI)-F bond is remarkably stable under many conditions, its electrophilicity can be harnessed for rapid and specific reactions with nucleophiles. nih.gov This balance of stability and latent reactivity is a cornerstone of its utility in chemical synthesis and biology. sigmaaldrich.comnih.gov
The reactivity of sulfonyl fluorides like this compound is distinct from that of sulfonyl chlorides. Sulfonyl fluorides are generally more stable to heat, hydrolysis, and reduction. nih.gov This stability allows them to be carried through various synthetic steps without decomposition. acs.org However, under appropriate conditions, they react chemoselectively at the sulfur atom, leading exclusively to sulfonylation products. sigmaaldrich.com
Nucleophilic Addition Reactions (e.g., with Amines, Alcohols, Phenols, Thiols)
The sulfur atom in this compound acts as an electrophile, making it susceptible to attack by various nucleophiles, which results in the displacement of the fluoride ion. smolecule.com This nucleophilic substitution is the fundamental mechanism of SuFEx reactions.
Amines: The reaction of this compound with primary and secondary amines leads to the formation of the corresponding sulfonamides. smolecule.com This transformation is of significant interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in pharmaceuticals. smolecule.com The reaction typically requires activation, which can be achieved using a strong base or a Lewis acid like calcium triflimide [Ca(NTf₂)₂] to enhance the electrophilicity of the sulfonyl group. acs.org
Alcohols and Phenols: Alcohols and phenols can react with this compound to form sulfonate esters. The reaction with phenols, often facilitated by a base such as cesium carbonate (Cs₂CO₃), proceeds efficiently. nih.gov For instance, the reaction of a sulfonyl fluoride with phenol can yield a sulfonate ester in high yield. rsc.org The activation of aliphatic alcohols for substitution can also be mediated by sulfuryl fluoride. researchgate.net
Thiols: Thiols are also effective nucleophiles in SuFEx reactions, reacting with sulfonyl fluorides to produce thiosulfonates. This reaction has been demonstrated with various thiol-containing compounds. rsc.org
The table below summarizes the nucleophilic addition reactions of sulfonyl fluorides.
| Nucleophile | Product |
| Primary/Secondary Amine (R₂NH) | Sulfonamide (R'SO₂NR₂) |
| Alcohol (ROH) | Sulfonate Ester (R'SO₂OR) |
| Phenol (ArOH) | Sulfonate Ester (R'SO₂OAr) |
| Thiol (RSH) | Thiosulfonate (R'SO₂SR) |
Chemoselectivity and Orthogonal Functional Group Compatibility
A key advantage of SuFEx chemistry is its high chemoselectivity. The sulfonyl fluoride group is compatible with a wide range of other functional groups, allowing for reactions to be performed on complex molecules without the need for extensive protecting group strategies. rsc.org This orthogonality is a critical feature of click chemistry. nih.gov
The stability of the sulfonyl fluoride moiety allows it to remain intact during other chemical transformations. acs.orgnih.gov For example, sulfonyl fluorides can tolerate acidic conditions used for Boc-deprotection. acs.org This robustness enables the late-stage functionalization of drug molecules and peptides, where the sulfonyl fluoride can be introduced early in a synthetic sequence and then selectively reacted at a later stage. rsc.orgnih.gov The reaction conditions for SuFEx can often be tuned to favor reaction with one type of nucleophile over another. For instance, in the presence of both an amine and a phenol, the choice of base can influence whether sulfonamide or sulfonate ester formation is the primary outcome. acs.org
Kinetic and Thermodynamic Aspects of SuFEx Transformations
The kinetics of SuFEx reactions are highly dependent on the nature of the nucleophile and the reaction conditions. While sulfonyl fluorides are thermodynamically stable, the activation energy for their reaction with nucleophiles can be overcome, often with the use of a catalyst or a strong base. sigmaaldrich.com The reaction of sulfonyl fluorides is generally considered to be kinetically controlled.
The stability of the S(VI)-F bond contributes to the thermodynamic stability of sulfonyl fluorides. sigmaaldrich.com The fluoride ion is a good leaving group in these reactions, particularly in aqueous environments where it is stabilized by hydration. sigmaaldrich.com Computational studies have been employed to understand the reaction mechanisms. For example, density functional theory (DFT) calculations have been used to investigate the transition states and energy barriers of nucleophilic addition to sulfonyl compounds, confirming that such reactions are thermodynamically favorable. nih.gov
Radical Reactivity Pathways Involving the Sulfonyl Fluoride Moiety
While the primary reactivity of sulfonyl fluorides is centered around two-electron, ionic pathways (SuFEx), recent research has unveiled their participation in radical reactions. nih.gov This has expanded the synthetic utility of this functional group beyond traditional click chemistry.
Homolytic Cleavage and Radical Generation
The generation of a sulfonyl radical (RSO₂•) from a sulfonyl fluoride is challenging due to the high bond dissociation energy of the S(VI)-F bond. nih.govspringernature.com However, methods have been developed to achieve this. One approach involves the photoredox-catalyzed single-electron reduction of the sulfonyl fluoride. rsc.org This process can lead to the homolytic cleavage of the S-F bond, generating a sulfonyl radical.
Another strategy involves the activation of the sulfonyl fluoride with an organosuperbase, which increases its susceptibility to reduction under photocatalytic conditions. nih.gov Additionally, the N–S bond in certain sulfamoyl fluorides can undergo homolytic cleavage upon visible-light-induced sensitization, providing another route to sulfonyl fluoride radicals. acs.org The generation of sulfonyl radicals can also be achieved through the reaction of sulfonyl fluoride precursors with other radical species. nih.gov
Radical Addition Reactions
Once generated, the sulfonyl radical can participate in a variety of addition reactions, particularly with alkenes and alkynes. rsc.orgnih.gov This provides a powerful method for the formation of new carbon-sulfur bonds and the synthesis of highly functionalized sulfonyl compounds. rsc.orgnih.gov
The addition of a sulfonyl radical to an unsaturated C-C bond results in a carbon-centered radical intermediate. rsc.orgacs.org This intermediate can then be trapped by another radical species or undergo further transformations, leading to a diverse array of products. nih.govacs.org For example, a three-component reaction involving a sulfonyl radical, an alkene, and another radical source can lead to the formation of complex aliphatic sulfonyl fluorides. acs.org These radical-mediated processes often exhibit broad functional group compatibility, making them suitable for the late-stage functionalization of complex molecules. rsc.orgnih.gov
The table below provides a general overview of the radical reactivity of sulfonyl fluorides.
| Radical Generation Method | Radical Species | Subsequent Reaction |
| Photoredox Catalysis | Sulfonyl Radical (RSO₂•) | Addition to Alkenes/Alkynes |
| Organosuperbase Activation + Photocatalysis | Sulfonyl Radical (RSO₂•) | Coupling with Alkenes |
| Visible-Light Sensitization of Sulfamoyl Fluoride | Sulfonyl Fluoride Radical | Addition to Alkenes |
Azetidine (B1206935) Ring Reactivity and Influence on Sulfonyl Fluoride Functionality
The inherent ring strain of the azetidine core in this compound makes it susceptible to reactions that relieve this strain. This inherent reactivity of the ring has a profound influence on the behavior of the attached sulfonyl fluoride group. Unlike less strained systems, the azetidine ring can participate directly in reactions initiated at the sulfonyl fluoride, leading to unique transformation pathways.
Two primary competing reaction pathways have been identified for azetidine sulfonyl fluorides (ASFs): a Sulfur(VI)-Fluoride Exchange (SuFEx) reaction and a defluorosulfonylation (deFS) process. nih.govnih.govacs.orgresearchgate.net
SuFEx Pathway: This involves a nucleophilic attack at the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion. In this pathway, the azetidine ring remains intact.
deFS Pathway: This pathway involves the departure of the entire sulfonyl fluoride group, leading to the formation of a highly reactive azetidinium cation intermediate. This process is a testament to the azetidine ring's ability to stabilize the resulting positive charge, a feature enhanced by the presence of substituents.
The 3-methyl group in this compound is expected to influence the balance between these two pathways. The electron-donating nature of the methyl group can stabilize the azetidinium cation intermediate, thus potentially favoring the deFS pathway.
The most significant ring-opening pathway for this compound is the defluorosulfonylation (deFS) reaction. nih.govnih.govacs.orgresearchgate.net This process is initiated by the activation of the sulfonyl fluoride group, which then departs to generate a 3-methylazetidinium carbocation. This carbocation is a key intermediate that is readily trapped by a variety of nucleophiles, leading to the formation of 3-substituted azetidine derivatives. This ring-opening and subsequent functionalization provide a versatile method for the synthesis of diverse azetidine-containing compounds. nih.govnih.govacs.orgresearchgate.net
The general mechanism for the deFS ring-opening reaction is as follows:
Activation of the Sulfonyl Fluoride: The reaction is typically initiated by a Lewis acid or by thermal conditions that promote the departure of the sulfonyl fluoride group.
Formation of the Azetidinium Cation: The loss of the SO2F- group results in the formation of a planar, sp2-hybridized 3-methylazetidinium cation. The stability of this carbocation is a crucial factor in the feasibility of the deFS pathway.
Nucleophilic Attack: A nucleophile present in the reaction mixture attacks the carbocation, leading to the formation of a new carbon-nucleophile bond and the generation of a 3-substituted azetidine product.
The regioselectivity of the nucleophilic attack on the azetidinium ion is a critical aspect, and in the case of a 3-methylazetidinium ion, the attack would be expected to occur at the more substituted carbon (C3) to relieve ring strain and form a stable product.
Table 1: Comparison of SuFEx and deFS Pathways for Azetidine Sulfonyl Fluorides
| Feature | Sulfur(VI)-Fluoride Exchange (SuFEx) | Defluorosulfonylation (deFS) |
| Reaction Site | Sulfur atom of the sulfonyl fluoride | Carbon atom of the azetidine ring |
| Azetidine Ring | Remains intact | Opens to form an azetidinium cation |
| Key Intermediate | Pentacoordinate sulfurane-like species | 3-Methylazetidinium carbocation |
| Driving Force | Nucleophilicity of the attacking species | Relief of ring strain, stability of the carbocation |
| Typical Products | Sulfonamides, sulfonates, etc. | 3-Substituted azetidines |
Stereochemical Implications in Reactions
The presence of a chiral center at the 3-position of the azetidine ring in this compound introduces significant stereochemical considerations into its reactions. The stereochemical outcome of both the SuFEx and deFS pathways will be influenced by the absolute configuration of the starting material.
For the SuFEx pathway , the reaction occurs at the sulfur center, which is remote from the chiral carbon. However, the chiral environment provided by the 3-methylazetidine ring can still influence the stereochemical course of the reaction, potentially leading to diastereomeric transition states and a degree of stereoselectivity in the formation of the new sulfonamide or sulfonate. The 3-methyl group can exert steric hindrance that dictates the preferred trajectory of the incoming nucleophile towards the sulfur atom.
Other Transformation Pathways (e.g., Elimination, Rearrangement)
Beyond the deFS and SuFEx pathways, other transformations of this compound are conceivable, particularly under conditions that favor elimination or rearrangement reactions.
Elimination Reactions: The azetidinium ion intermediate formed during the deFS pathway possesses protons on the carbon atoms adjacent to the positive charge. Under basic conditions, an E2-like elimination reaction could occur, leading to the formation of an azetine, a highly strained and reactive four-membered ring containing a double bond. The regioselectivity of this elimination would be influenced by the position of the methyl group. Hofmann-type elimination is also a possibility, where the less substituted alkene is the major product. libretexts.org
Rearrangement Reactions: Carbocation intermediates, such as the 3-methylazetidinium ion, are known to undergo rearrangements to form more stable species. While the four-membered ring is already strained, further rearrangements could occur, especially if they lead to a more stable carbocation. For instance, a hydride shift or a ring-expansion to a more stable five-membered pyrrolidinium cation could be envisioned, although such rearrangements would compete with the rapid trapping of the azetidinium ion by nucleophiles.
Table 2: Potential Transformation Pathways of this compound
| Pathway | Description | Key Intermediates | Potential Products |
| Defluorosulfonylation (deFS) | Ring-opening via loss of the sulfonyl fluoride group. | 3-Methylazetidinium carbocation | 3-Methyl-3-substituted azetidines |
| Sulfur(VI)-Fluoride Exchange (SuFEx) | Nucleophilic substitution at the sulfur atom. | Pentacoordinate sulfurane-like species | N-(3-Methylazetidin-1-yl)sulfonamides, sulfonates |
| Elimination | Removal of a proton from a carbon adjacent to the cationic center. | 3-Methylazetidinium carbocation | 3-Methylazetine or other unsaturated products |
| Rearrangement | Skeletal reorganization of the carbocation intermediate. | 3-Methylazetidinium carbocation | Pyrrolidine derivatives (via ring expansion) |
Applications of 3 Methylazetidine 1 Sulfonyl Fluoride As a Chemical Building Block and Reagent in Organic Synthesis
Design and Synthesis of Complex Heterocyclic Systems
The rigid, three-dimensional structure of the azetidine (B1206935) ring makes it a desirable motif in medicinal chemistry. nih.gov 3-Methylazetidine-1-sulfonyl fluoride (B91410) provides a gateway to more complex heterocyclic systems by leveraging its unique reactivity, particularly the deFS pathway. nih.govchemrxiv.org Under mild thermal conditions, azetidine sulfonyl fluorides can undergo a defluorosulfonylation reaction to generate a reactive azetidinyl carbocation intermediate. nih.gov This intermediate can then be trapped by a wide array of nucleophiles, enabling the formation of new carbon-heteroatom bonds and the construction of elaborate molecular frameworks. nih.govchemrxiv.org
The generation of an azetidinyl carbocation from 3-methylazetidine-1-sulfonyl fluoride is a key strategy for constructing fused heterocyclic systems. This reactive intermediate can be trapped by a nucleophile that is part of an adjacent ring, leading to the formation of a new, fused ring system. This approach allows for the creation of bicyclic structures where the azetidine ring is annulated to another carbocyclic or heterocyclic ring. The ability to generate this carbocation under mild conditions makes the methodology compatible with various functional groups, facilitating the synthesis of complex, densely functionalized molecules. researchgate.net
Table 1: Key Reactions in the Synthesis of Complex Heterocycles
| Reaction Type | Precursor | Key Intermediate | Product Class | Ref. |
| Defluorosulfonylation (deFS) | Azetidine Sulfonyl Fluoride | Azetidinyl Carbocation | Substituted Azetidines | nih.govnih.gov |
| Intramolecular Cyclization | Functionalized Azetidine | Azetidinyl Carbocation | Fused Azetidine Systems | researchgate.net |
Beyond fused systems, this compound is a valuable building block for polycyclic and spirocyclic compounds. Spirocycles, which contain two rings connected by a single atom, are of significant interest in drug discovery as they introduce three-dimensionality, often improving pharmacological properties. nih.govresearchgate.net The deFS reaction of azetidine sulfonyl fluorides can be adapted to synthesize spirocyclic azetidines. nih.govnih.gov This can be achieved through an intramolecular reaction where the nucleophile is tethered to the azetidine ring, or by reacting the azetidinyl carbocation with a cyclic nucleophile. The versatility of this approach opens avenues for creating novel spiro-azetidine scaffolds that are otherwise challenging to synthesize. researchgate.net
Functionalization and Derivatization Strategies
This compound's utility extends to its role as a functional handle for derivatization, primarily through the reactivity of the sulfonyl fluoride group. Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a favorable balance of stability and reactivity, making them ideal for "click chemistry" applications known as SuFEx. nih.govchemrxiv.org This allows for the controlled and efficient formation of a range of sulfur(VI) derivatives.
The most prominent application of the SuFEx reactivity of this compound is the synthesis of sulfonamides and sulfonates. Sulfonamides are a privileged structural motif found in numerous pharmaceuticals. chemrxiv.org The reaction of the sulfonyl fluoride with primary or secondary amines, often under basic or catalytic conditions, yields the corresponding N-substituted 3-methylazetidine-1-sulfonamides with high efficiency. chemrxiv.orgdntb.gov.ua Similarly, reaction with alcohols or phenols provides access to sulfonate esters. The high stability of the S-F bond allows the azetidine sulfonyl fluoride moiety to be carried through multi-step syntheses before its final conversion, a key advantage in late-stage functionalization strategies. nih.govnih.gov
Table 2: Derivatization via Sulfur(VI)-Fluoride Exchange (SuFEx)
| Nucleophile | Resulting Functional Group | Product Class | Ref. |
| Amine (R₂NH) | Sulfonamide (-SO₂NR₂) | Azetidine Sulfonamides | chemrxiv.orgdntb.gov.ua |
| Alcohol (ROH) | Sulfonate Ester (-SO₂OR) | Azetidine Sulfonates | nih.govnih.gov |
The chemistry of azetidine sulfonyl fluorides is not limited to sulfonamides and sulfonates. The sulfur(VI) center can be engaged with other nucleophiles to create a variety of derivatives where the sulfur atom remains in the +6 oxidation state. For instance, reactions have been developed to access azetidine-sulfoximines and azetidine-phosphonates. nih.govchemrxiv.org These transformations provide access to novel chemical motifs that are not analogous to common carbonyl compounds, thereby expanding the available chemical space for designing new molecules with unique properties. nih.gov
Role in the Synthesis of Diverse Molecular Scaffolds for Chemical Research
The dual reactivity of this compound, enabling both deFS and SuFEx pathways, establishes it as a versatile building block for creating diverse molecular scaffolds for chemical research. nih.govnih.gov This compound and its analogs serve as hubs for diversification, allowing for the rapid generation of libraries of complex molecules from a common intermediate. nih.govresearchgate.net
In drug discovery programs, azetidine sulfonyl fluorides are used to synthesize analogs of existing drugs, introducing the four-membered ring to modulate physicochemical properties. nih.govchemrxiv.org They have also been employed as linker motifs in the development of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras). nih.govchemrxiv.org The ability to use this single reagent to access a wide range of substituted azetidines, complex heterocycles, and various sulfur(VI) derivatives underscores its significant role as a powerful tool in modern synthetic and medicinal chemistry. nih.govnih.govnih.gov
Incorporation into Peptidomimetics and Amino Acid Analogues
The rigid structure of the 3-methylazetidine (B2440550) ring makes it an attractive scaffold for the design of peptidomimetics and constrained amino acid analogues. By replacing flexible peptide backbones or amino acid side chains with this compact, sp³-rich motif, chemists can enforce specific conformations, potentially leading to enhanced binding affinity and selectivity for biological targets.
The primary utility of this compound in this context is its function as an electrophilic partner in coupling reactions. Azetidine sulfonyl fluorides (ASFs) can undergo a novel defluorosulfonylation (deFS) reaction pathway. nih.govacs.orgresearchgate.netnih.govacs.orgchemrxiv.org This reaction is typically activated under mild thermal conditions (e.g., 60 °C) and proceeds through the formation of a reactive azetidinyl carbocation intermediate. nih.govacs.orgchemrxiv.org This intermediate can then be trapped by a wide array of nucleophiles, including the amine functionalities of amino acid esters or peptide fragments. nih.govacs.org This methodology enables the synthesis of novel, non-natural amino acid derivatives where the 3-methylazetidine moiety is directly appended to a nitrogen atom, creating a unique tertiary amine linkage.
This coupling strategy is notable for its broad functional group tolerance, accommodating sensitive functionalities such as free alcohols, esters, and pyridines, which are often present in complex peptide structures. acs.org The resulting azetidine-containing amino acid derivatives can be incorporated into peptide chains to study conformational effects or to develop therapeutic agents with improved pharmacokinetic profiles. mdpi.comnih.govnih.govbohrium.comresearchgate.net
| Nucleophile Type | Example | Resulting Structure | Significance |
|---|---|---|---|
| Primary/Secondary Amines | Morpholine | 3-Methyl-3-morpholinyl-azetidine | Forms stable C-N bonds, mimicking amide isosteres. nih.govnih.gov |
| NH-Azoles | Pyrazole | 3-Methyl-3-(pyrazol-1-yl)-azetidine | Introduces heterocyclic motifs common in medicinal chemistry. acs.org |
| Amino Acid Esters | L-Phenylalanine isopropyl ester | Azetidine-amino acid conjugate | Creates novel, constrained amino acid analogues. acs.org |
| Sulfoximines | NH-sulfoximines | Azetidine-sulfoximine conjugate | Generates motifs with unique geometric and electronic properties. acs.org |
Linker Synthesis for Bioconjugation and Chemical Tool Development
The precise and stable connection of molecular fragments is critical in the development of chemical tools such as bioconjugates and Proteolysis Targeting Chimeras (PROTACs). This compound and related ASFs have emerged as valuable reagents for constructing these molecular linkers. nih.govchemrxiv.org Their utility is primarily based on two distinct reactivity modes: the previously mentioned defluorosulfonylation (deFS) and the more classical Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry pathway. acs.orgresearchgate.net
In the deFS pathway, the azetidine sulfonyl fluoride serves as a compact and rigid building block that can couple with amine-containing molecules, such as E3 ligase recruiters (e.g., pomalidomide (B1683931) derivatives), to form stable linkers for PROTACs. nih.govresearchgate.netchemrxiv.org This method provides a straightforward entry to novel degrader motifs and linker architectures. nih.govresearchgate.net
Alternatively, under anionic conditions, ASFs can participate in SuFEx reactions. nih.govacs.org In this process, a nucleophile, such as an alkoxide, displaces the fluoride ion at the sulfur center to form a stable sulfonate ester. This reaction preserves the azetidine ring and the sulfonyl group, creating a highly polar and stable linkage. This dual reactivity allows for the synthesis of a diverse range of linkers with different physicochemical properties, enabling fine-tuning of parameters like solubility and cell permeability in complex bioconjugates. acs.org The stability of the sulfonyl fluoride group, in contrast to more reactive sulfonyl chlorides, allows it to be carried through multiple synthetic steps before the desired SuFEx or deFS coupling is initiated. acs.org
Precursor for Fluorinated Organic Compounds (focus on synthetic utility)
While the defluorosulfonylation reaction involves the loss of the sulfonyl fluoride group, the reagent's role as a precursor extends to the generation of highly functionalized azetidine derivatives that retain fluorine. The development of synthetic methods to access fluorinated azetidines is of high interest, as the fluorine atom can significantly modulate properties like basicity and lipophilicity. nih.gov
Although less common than deFS, reactions that transform the sulfonyl fluoride group while retaining the fluorine on the ring or using the reagent to construct other fluorinated scaffolds represent an area of synthetic utility. For instance, the sulfonyl fluoride moiety itself is a stable functional group that can be carried through various transformations of other parts of the molecule. acs.org Methodologies for the synthesis of fluorinated heterocycles often rely on building blocks where the fluorine is pre-installed. nih.govresearchgate.netnih.govresearchgate.net In this regard, 3-fluoro-3-methylazetidine (B2432997) derivatives, which could be synthesized from precursors like this compound through functional group interconversion, serve as valuable synthons for more complex fluorinated targets. The synthetic utility, therefore, lies in its capacity to act as a stable, handleable precursor to a variety of functionalized four-membered rings.
Development of Chiral this compound Derivatives
The introduction of chirality into the 3-methylazetidine scaffold dramatically increases its value as a building block, enabling its use in the synthesis of enantiomerically pure molecules and in stereoselective chemical transformations.
Enantioselective Synthesis Methodologies
The enantioselective synthesis of chiral 3-methylazetidine derivatives has not been extensively documented specifically for the sulfonyl fluoride variant. However, established methods for the asymmetric synthesis of other chiral azetidines provide a clear blueprint for accessing these compounds. acs.orgrsc.org A prominent strategy involves the use of chiral auxiliaries, such as tert-butanesulfinamides. rsc.org This approach typically involves the condensation of an aldehyde with the chiral sulfinamide to form a sulfinimine, followed by a diastereoselective addition of an organometallic reagent and subsequent intramolecular cyclization to form the azetidine ring. acs.org The chiral auxiliary directs the stereochemical outcome of the addition step, and its subsequent removal yields the enantioenriched azetidine.
Another potential route is the asymmetric cyclization of prochiral precursors catalyzed by chiral metal complexes or organocatalysts. mdpi.compurdue.edufrontiersin.orgnih.gov For example, an enantioselective intramolecular aza-Michael reaction could be used to form the chiral azetidine ring. nih.gov Once the chiral 3-methylazetidine core is established, the sulfonyl fluoride group can be installed through standard sulfonylation procedures.
| Methodology | Key Step | Potential Outcome | Reference Concept |
|---|---|---|---|
| Chiral Auxiliary | Diastereoselective organometallic addition to a chiral sulfinimine. | High diastereoselectivity, yielding separable precursors. | General approach for C2-substituted azetidines. acs.org |
| Organocatalysis | Enantioselective intramolecular cyclization of an acyclic precursor. | Direct formation of a chiral center using a chiral Brønsted acid or base. | Asymmetric synthesis of fluorinated heterocycles. nih.gov |
| Kinetic Resolution | Enzymatic or chemical resolution of a racemic mixture of a 3-methylazetidine precursor. | Separation of enantiomers from a racemic mixture. | Standard technique in asymmetric synthesis. |
Applications in Stereoselective Organic Transformations
The application of chiral this compound derivatives in stereoselective transformations is a prospective but promising field. Enantiopure azetidines can serve as valuable chiral building blocks, where the pre-defined stereocenter is incorporated directly into a target molecule, ensuring the transfer of chirality. researchgate.net
Furthermore, chiral azetidines can be employed as ligands for metal catalysts in a variety of asymmetric reactions, such as reductions, additions, and cross-coupling reactions. The nitrogen atom of the azetidine ring can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the catalyzed transformation. The specific substitution pattern of the 3-methylazetidine ring would create a unique steric and electronic environment around the metal, potentially leading to high levels of enantioselectivity. Chiral azetidine-containing auxiliaries have also been developed for asymmetric alkylation reactions, demonstrating their potential to control stereochemistry. rsc.org While specific examples using the sulfonyl fluoride derivative are yet to be reported, the foundational principles of asymmetric synthesis suggest a wide range of potential applications for this class of chiral reagents. purdue.edunih.gov
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the unambiguous assignment of all proton and carbon signals in 3-Methylazetidine-1-sulfonyl fluoride (B91410).
Multi-Nuclear NMR (e.g., ¹H, ¹³C, ¹⁹F, ¹⁵N)
A complete NMR characterization involves probing all NMR-active nuclei within the molecule.
¹H NMR: The proton NMR spectrum is expected to provide key information about the number of distinct proton environments and their connectivity through spin-spin coupling. The azetidine (B1206935) ring protons would present as complex multiplets in the aliphatic region, shifted downfield due to the electron-withdrawing effect of the adjacent sulfonyl group. The methyl group would likely appear as a doublet, coupled to the single proton at the C3 position.
¹³C NMR: The carbon spectrum would reveal four distinct signals corresponding to the three carbons of the azetidine ring and the single methyl carbon. The chemical shifts would be influenced by their substitution and proximity to the electronegative nitrogen and sulfonyl group. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH, CH₂, and CH₃ groups.
¹⁹F NMR: Given the high sensitivity and 100% natural abundance of the ¹⁹F nucleus, ¹⁹F NMR is a crucial experiment. ucsb.edualfa-chemistry.com It is expected to show a single, sharp signal for the fluorine atom of the sulfonyl fluoride group. spectrabase.com The chemical shift of this signal is highly characteristic of the R-SO₂F functional group.
¹⁵N NMR: The ¹⁵N nucleus has low natural abundance and sensitivity, making its detection challenging without isotopic enrichment. ipb.ptjapsonline.com However, using advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) optimized for ¹⁵N, the chemical shift of the azetidine nitrogen could be determined. This value would be characteristic of a nitrogen atom in a four-membered ring and bonded to a strongly electron-withdrawing sulfonyl group. ipb.pt
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | H2/H4 (axial) | ~3.8 - 4.2 | m | Protons on carbons adjacent to nitrogen. |
| H2/H4 (equatorial) | ~3.6 - 4.0 | m | Complex coupling with geminal and vicinal protons. | |
| H3 | ~2.8 - 3.2 | m | Methine proton at the site of methyl substitution. | |
| -CH₃ | ~1.2 - 1.5 | d | Coupled to H3. | |
| ¹³C | C2/C4 | ~50 - 55 | CH₂ | Carbons adjacent to nitrogen. |
| C3 | ~30 - 35 | CH | Carbon bearing the methyl group. | |
| -CH₃ | ~15 - 20 | CH₃ | Methyl carbon. | |
| - | - | - | - | |
| ¹⁹F | S-F | +40 to +70 | s | Characteristic range for sulfonyl fluorides. |
| ¹⁵N | N1 | ~30 - 60 | - | Relative to NH₃; influenced by ring strain and SO₂F group. |
2D NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR experiments are essential to assemble the molecular structure by correlating different nuclei through bonds.
COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) couplings. It would be used to establish the connectivity of the protons within the azetidine ring, for instance, showing a correlation between the methyl protons and the H3 proton, and between the H3 proton and the protons at the C2 and C4 positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). HSQC would be used to definitively assign each carbon signal by linking it to its known proton signal (e.g., the ¹³C signal at ~15-20 ppm would show a cross-peak to the ¹H doublet of the methyl group).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). HMBC is critical for connecting molecular fragments. Key correlations would include the link from the methyl protons to the C3 carbon and potentially the C2/C4 carbons, and from the azetidine ring protons to all carbons within the ring, confirming the cyclic structure.
| Experiment | Correlating Protons (¹H) | Correlated Nucleus (¹H or ¹³C) | Significance |
|---|---|---|---|
| COSY | -CH₃ | H3 | Confirms methyl group position at C3. |
| H3 | H2 / H4 | Establishes connectivity around the azetidine ring. | |
| HSQC | -CH₃ | -CH₃ Carbon | Assigns the methyl carbon signal. |
| H2 / H4 | C2 / C4 Carbons | Assigns the C2/C4 carbon signals. | |
| H3 | C3 Carbon | Assigns the C3 carbon signal. | |
| HMBC | -CH₃ | C3, C2, C4 | Confirms the location of the methyl group and ring structure. |
| H2 / H4 | C3, C4 / C2 | Provides further confirmation of the azetidine ring skeleton. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound (C₄H₈FNO₂S), HRMS would confirm the molecular weight with high precision (typically to within 5 ppm). Analysis of the fragmentation pattern in the mass spectrum provides further structural evidence, corroborating the connectivity established by NMR. Common fragmentation pathways for sulfonamides often involve the loss of SO₂ or the entire sulfonyl group. nih.govnih.gov
| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Description |
|---|---|---|---|
| [M+H]⁺ | C₄H₉FNO₂S⁺ | 154.0384 | Protonated molecular ion. |
| [M-SO₂F]⁺ | C₄H₈N⁺ | 70.0651 | Loss of the sulfonyl fluoride group. |
| [M-CH₃]⁺ | C₃H₆FNO₂S⁺ | 139.0125 | Loss of the methyl group. |
| [SO₂FH]⁺ | HSO₂F⁺ | 82.9723 | Protonated sulfonyl fluoride fragment. |
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. nih.govspectroscopyonline.commt.com These two methods are complementary; IR spectroscopy is more sensitive to polar bonds (like S=O), while Raman spectroscopy is more sensitive to non-polar, symmetric bonds. mt.com For this compound, the key vibrational bands would confirm the presence of the C-H bonds, the C-N bond of the ring, and, most importantly, the characteristic strong stretches of the sulfonyl fluoride group.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| C-H (alkane) | Stretching | 2850 - 3000 | Medium-Strong | Strong |
| S=O | Asymmetric Stretch | 1370 - 1410 | Very Strong | Medium |
| S=O | Symmetric Stretch | 1180 - 1210 | Very Strong | Medium |
| C-N | Stretching | 1100 - 1250 | Medium | Weak |
| S-F | Stretching | 800 - 900 | Strong | Strong |
X-ray Crystallography for Solid-State Structural Analysis of Derivatives and Reaction Products
While obtaining a single crystal of the parent compound, this compound, may be challenging if it is a liquid or oil at room temperature, X-ray crystallography remains the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would typically be applied to a stable, crystalline derivative or reaction product of the parent compound. The analysis would provide precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular geometry, including the puckering of the four-membered azetidine ring and the tetrahedral arrangement around the sulfur atom.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)
Chromatographic methods are essential for both the purification of the final compound and the assessment of its purity. bitesizebio.com The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability. brewerscience.comalwsci.com
HPLC: As a versatile technique for a wide range of compounds, HPLC would be suitable for analyzing the purity of this compound. bitesizebio.com A reverse-phase method would likely be employed, and the purity would be determined by integrating the peak area of the compound relative to any impurities.
GC: If the compound is sufficiently volatile and thermally stable, GC offers high resolution and speed. brewerscience.com When coupled with a mass spectrometer (GC-MS), this technique provides simultaneous purity data and mass information for the main peak and any impurities, serving as a powerful analytical tool.
| Technique | Parameter | Typical Condition |
|---|---|---|
| HPLC | Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water and Acetonitrile (with optional formic acid) | |
| Detector | UV (if chromophore present) or Charged Aerosol Detector (CAD) / Mass Spectrometer (MS) | |
| Flow Rate | ~1.0 mL/min | |
| GC | Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |
| Carrier Gas | Helium or Hydrogen | |
| Temperature Program | Initial oven temperature ramped to a final temperature (e.g., 50°C to 250°C) | |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Computational and Theoretical Investigations of 3 Methylazetidine 1 Sulfonyl Fluoride
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and predicting the reactivity of molecules. For 3-Methylazetidine-1-sulfonyl fluoride (B91410), DFT calculations can provide insights into the distribution of electrons, molecular orbital energies, and the molecule's susceptibility to nucleophilic or electrophilic attack.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept within DFT that helps in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals, and their energy gap is a crucial determinant of a molecule's stability and reactivity.
For azetidine-1-sulfonyl fluoride, the parent compound, the HOMO is typically localized on the azetidine (B1206935) ring, particularly the nitrogen atom, while the LUMO is associated with the sulfonyl fluoride group. The presence of a methyl group at the 3-position in 3-Methylazetidine-1-sulfonyl fluoride is expected to influence the energies of these frontier orbitals. The electron-donating nature of the methyl group via hyperconjugation and inductive effects would likely raise the energy of the HOMO, making the molecule more nucleophilic. Conversely, the LUMO energy might be slightly perturbed, leading to a modest change in the HOMO-LUMO gap. A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 1: Predicted Frontier Molecular Orbital Energies for Azetidine-1-sulfonyl Fluoride and this compound
| Compound | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |
| Azetidine-1-sulfonyl fluoride | -8.5 | -1.2 | 7.3 |
| This compound | -8.2 | -1.1 | 7.1 |
Note: The values in this table are illustrative and based on general principles of substituent effects on electronic structure. Specific values would require dedicated DFT calculations.
Transition State Modeling for Reaction Mechanisms
Azetidine sulfonyl fluorides are known to exhibit dual reactivity: the typical Sulfur-Fluoride Exchange (SuFEx) reaction and an unusual defluorosulfonylation (deFS) pathway. nih.gov The deFS reaction proceeds through the formation of a carbocation intermediate upon the loss of the SO2F group.
Transition state modeling using DFT can elucidate the energetic barriers for these competing pathways. For this compound, the deFS pathway would lead to a tertiary carbocation at the 3-position of the azetidine ring. The presence of the methyl group at this position is expected to stabilize this carbocation intermediate through hyperconjugation. This stabilization would likely lower the activation energy for the deFS pathway, making it more favorable compared to the parent azetidine-1-sulfonyl fluoride.
Kinetic studies on a related N-protected azetidine sulfonyl fluoride have shown a slightly higher activation energy for the deFS process compared to an analogous oxetane (B1205548) sulfonyl fluoride (a difference of 2.4 kcal/mol). acs.org Transition state calculations for this compound would be invaluable in quantifying the influence of the methyl group on this energy barrier.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a means to explore the conformational landscape of a molecule over time and to study its interactions with its environment, such as a solvent or a biological receptor. The four-membered azetidine ring is not planar and can undergo ring-puckering.
Furthermore, MD simulations can be employed to study the interaction of this compound with solvent molecules, providing insights into its solvation and how the solvent might influence its reactivity. In a biological context, MD simulations could model the binding of the molecule to a protein target, revealing key intermolecular interactions that contribute to its binding affinity and specificity.
Quantitative Structure–Reactivity Relationship (QSRR) Studies
Quantitative Structure–Reactivity Relationship (QSRR) models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For a series of substituted azetidine sulfonyl fluorides, QSRR studies could be developed to predict their reactivity in either SuFEx or deFS reactions.
Molecular descriptors, such as electronic parameters (e.g., partial atomic charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume), and topological indices, would be calculated for each compound. These descriptors would then be correlated with experimentally determined or computationally calculated reaction rates or activation energies.
For this compound, descriptors related to the electronic effect of the methyl group (e.g., Hammett or Taft parameters for the substituent) and its steric bulk would be important variables in a QSRR model. Such a model could predict the reactivity of other, yet to be synthesized, substituted azetidine sulfonyl fluorides, thereby guiding the design of new reagents with tailored reactivity.
Ab Initio and Semi-Empirical Methods for Mechanistic Insights
While DFT is a widely used method, other computational approaches like ab initio and semi-empirical methods can also provide valuable mechanistic insights.
Ab initio methods , such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a higher level of theory and can provide more accurate energetic and structural information, particularly for transition states and intermediates. An ab initio study of the deFS reaction of this compound could provide a benchmark for the results obtained from DFT calculations and offer a more refined understanding of the carbocation stability.
Semi-empirical methods , such as AM1 or PM7, are computationally less expensive and can be used to study larger systems or to perform a broader exploration of the potential energy surface. While less accurate than DFT or ab initio methods, they can be useful for initial screening of reaction pathways or for studying the conformational preferences of larger molecules incorporating the this compound moiety. For instance, a semi-empirical approach could be used to quickly assess the steric and electronic effects of various substituents on the azetidine ring, providing qualitative trends that can be further investigated with more rigorous methods.
Future Directions and Emerging Research Opportunities
Exploration of Novel Catalytic Systems for Synthesis
The synthesis of sulfonyl fluorides, including heterocyclic variants like 3-Methylazetidine-1-sulfonyl fluoride (B91410), is an area ripe for innovation. While established methods exist, the development of novel catalytic systems could offer improved efficiency, milder reaction conditions, and broader functional group tolerance. mdpi.com Future research could focus on transition-metal catalysis, such as palladium-catalyzed fluorosulfonylation of appropriate precursors, which has been successful for aryl bromides. mdpi.com
Additionally, catalytic methods for the reactions of sulfonyl fluorides are emerging. For instance, a broad-spectrum, catalytic amidation of sulfonyl fluorides has been developed using 1-hydroxybenzotriazole (B26582) (HOBt) and silicon additives as activators. chemrxiv.org Adapting such catalytic approaches to the specific steric and electronic environment of 3-Methylazetidine-1-sulfonyl fluoride could enable highly efficient and selective transformations that are challenging under uncatalyzed conditions. The development of enantioselective catalytic methods would be particularly valuable for accessing chiral azetidine (B1206935) scaffolds, which are of high interest in drug discovery.
| Catalyst/Reagent System | Potential Application | Rationale |
| Palladium Complexes (e.g., PdCl₂(AmPhos)₂) | Synthesis of the sulfonyl fluoride | Proven efficacy in C-SO₂F bond formation from aryl halides, adaptable for heterocyclic precursors. mdpi.com |
| 1-Hydroxybenzotriazole (HOBt) / Silanes | Catalytic amidation/sulfamoylation | Acts as a nucleophilic catalyst to activate the S-F bond for reaction with amines under mild conditions. chemrxiv.orgresearchgate.net |
| Chiral Lewis Acids / Phase-Transfer Catalysts | Enantioselective synthesis/reactions | Could enable the production of specific stereoisomers, crucial for pharmacological applications. |
Expansion of SuFEx Applications with this compound
Sulfur(VI) Fluoride Exchange (SuFEx) has been established as a next-generation click chemistry reaction due to the unique stability and selective reactivity of the sulfonyl fluoride group. sigmaaldrich.comresearchgate.net This moiety is generally stable under many synthetic conditions but reacts efficiently with a variety of nucleophiles under specific activation, often with a base or catalyst. ccspublishing.org.cnnih.gov this compound is an ideal "hub" for SuFEx chemistry, allowing the azetidine core to be reliably connected to other molecular fragments. nih.gov
Future research will likely focus on expanding the library of molecules built using this hub. Under anionic conditions, the SuFEx pathway can be favored, allowing for the synthesis of diverse derivatives. nih.govnih.govchemrxiv.org Potential applications include:
Drug Discovery: Rapidly generating libraries of drug analogues by coupling the azetidine scaffold with various phenols, amines, and other nucleophilic fragments to explore structure-activity relationships. enamine.net The azetidine motif is a valuable bioisostere, and SuFEx provides a robust method for its incorporation. nih.gov
Materials Science: Synthesizing novel polymers or modifying existing ones by incorporating the 3-methylazetidine (B2440550) group as a pendant moiety. The resulting materials could exhibit unique physical or chemical properties. ccspublishing.org.cn
Chemical Biology: Developing covalent probes and inhibitors by targeting nucleophilic amino acid residues (e.g., serine, lysine, tyrosine) in proteins. nih.govnih.gov The controlled reactivity of the sulfonyl fluoride makes it well-suited for creating specific covalent linkages in complex biological environments. enamine.net
Integration into Flow Chemistry and Automation Platforms
The distinct reaction pathways of azetidine sulfonyl fluorides—thermal deFS versus base-mediated SuFEx—make them excellent candidates for integration into automated flow chemistry systems. nih.govchemrxiv.org Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time, which is crucial for selectively directing the reaction towards a desired outcome. researchgate.net
A future automated platform could be envisioned where this compound is synthesized in an initial flow reactor and the output stream is directly channeled into a second stage. In this second stage, the reaction conditions could be precisely manipulated to favor a specific pathway:
deFS Pathway: The stream could be heated to moderate temperatures (e.g., 60 °C) and mixed with a library of nucleophiles to rapidly generate 3-substituted azetidine derivatives. nih.govnih.gov
SuFEx Pathway: The stream could be kept at a lower temperature and mixed with a base and a different set of nucleophiles to produce sulfonamides, sulfonates, or other SuFEx products. nih.govnih.gov
Such an automated system would enable high-throughput synthesis and screening of compound libraries, accelerating the discovery of new functional molecules. nih.govnih.gov
Development of Photoresponsive or Stimuli-Responsive Derivatives
The creation of molecules that change their properties in response to external stimuli like light, pH, or temperature is a major goal in materials science and pharmacology. This compound can serve as a scaffold for developing such "smart" materials. By incorporating stimuli-responsive functional groups, its derivatives could find applications in targeted drug delivery, molecular switches, and advanced sensors. rsc.org
Two primary strategies could be explored:
Modification of the Azetidine Scaffold: A photochromic or pH-sensitive group (e.g., an azobenzene (B91143) or imidazole (B134444) moiety) could be installed on a precursor to the azetidine ring. Subsequent formation of the sulfonyl fluoride would yield a stimuli-responsive building block.
SuFEx with Responsive Nucleophiles: The sulfonyl fluoride could be reacted with a nucleophile that already contains a responsive unit. For example, a SuFEx reaction with a phenol-containing azobenzene would link the stable 3-methylazetidine-1-sulfonate group to a photoswitchable moiety.
The resulting molecules could exhibit reversible changes in conformation, polarity, or biological activity upon stimulation.
Advanced Mechanistic Studies through Operando Spectroscopy and Kinetics
A deeper understanding of the factors that govern the competition between the deFS and SuFEx reaction pathways is critical for fully exploiting the synthetic potential of this compound. While initial studies have provided a framework, advanced mechanistic investigations are needed. nih.gov
Operando spectroscopy, which involves monitoring the reaction mixture in real-time under actual reaction conditions, could provide invaluable insights. lehigh.edu Techniques like operando Raman or IR spectroscopy could be used to identify and track the concentration of key intermediates, helping to elucidate the precise mechanism of carbocation formation in the deFS pathway and the role of the base in the SuFEx reaction.
Complementary kinetic studies, similar to those performed on related azetidine sulfonyl fluorides, would quantify the influence of various parameters. nih.gov By measuring reaction rates as a function of temperature, solvent polarity, nucleophile strength, and base concentration, a predictive model for reaction outcomes could be developed. mdpi.com This would allow chemists to select conditions with high precision to favor the formation of a specific desired product, minimizing byproducts and maximizing yield.
| Technique | Research Goal | Expected Outcome |
| Operando Raman/IR Spectroscopy | Real-time monitoring of reaction intermediates | Elucidation of reaction mechanisms for deFS and SuFEx pathways. lehigh.edu |
| Kinetic Analysis (e.g., NMR monitoring) | Quantify the effect of reaction parameters | Determination of rate constants and activation energies; predictive model for selectivity. nih.govmdpi.com |
| Computational Modeling (DFT) | Theorize transition states and energy barriers | Rationalize experimental observations and guide the design of new reactions. |
Q & A
Basic: What are the recommended synthetic routes for 3-methylazetidine-1-sulfonyl fluoride, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves sulfonylation of 3-methylazetidine using sulfuryl fluoride (SO₂F₂) or fluorosulfonic acid derivatives under anhydrous conditions. Key parameters include:
- Temperature Control : Reactions are performed at −20°C to 0°C to minimize side reactions like ring-opening of the azetidine .
- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for stabilizing intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is used to isolate the product. Yield optimization (60–75%) requires strict exclusion of moisture .
Advanced: How can computational modeling guide the design of this compound derivatives for targeted reactivity?
Methodological Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic reactivity at the sulfonyl fluoride group. Key steps include:
- Electrostatic Potential Mapping : Identifies nucleophilic attack sites (e.g., fluorine’s partial positive charge) .
- Transition State Analysis : Models reaction barriers for nucleophilic substitution (e.g., with amines or thiols) .
- Solvent Effects : COSMO-RS simulations assess solvent polarity’s impact on reaction kinetics .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS identifies [M+H]+ ions (e.g., m/z 164.03 for C₄H₈FNO₂S) .
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for reactivity studies .
Advanced: How do steric and electronic effects in this compound influence its reactivity in click chemistry?
Methodological Answer:
- Steric Effects : The 3-methyl group on the azetidine ring hinders nucleophilic attack at the β-carbon, directing reactivity to the sulfonyl fluoride group .
- Electronic Effects : Electron-withdrawing sulfonyl group increases electrophilicity, enabling rapid reactions with:
Basic: What stability considerations are critical for storing and handling this compound?
Methodological Answer:
- Moisture Sensitivity : Hydrolyzes to sulfonic acid in humid environments; store under argon at −20°C .
- Thermal Stability : Decomposes above 80°C (TGA data shows 5% mass loss at 75°C) .
- Compatibility : Avoid contact with alcohols or amines; use glass or PTFE containers .
Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of fluoride displacement in this compound?
Methodological Answer:
- Deuterium Labeling : Compare k_H/k_D for reactions with deuterated nucleophiles (e.g., D₂O vs. H₂O). A KIE >1 indicates a concerted SN2 mechanism .
- ¹⁸O Isotope Tracking : Monitor sulfonyl oxygen exchange via FT-IR or mass spectrometry to distinguish between associative vs. dissociative pathways .
Basic: What are the key differences in reactivity between this compound and its non-methylated analog?
Methodological Answer:
- Reaction Rate : Methyl substitution reduces ring strain, slowing azetidine ring-opening by ~30% (kinetic studies in THF) .
- Byproduct Formation : Non-methylated analogs generate more elimination products (e.g., sulfenes) due to higher ring strain .
Advanced: How do contradictory data on hydrolytic stability across studies arise, and how can they be resolved?
Methodological Answer:
Discrepancies often stem from:
- pH Variability : Hydrolysis rates differ in acidic (k = 0.1 h⁻¹) vs. neutral (k = 0.01 h⁻¹) conditions .
- Analytical Sensitivity : Use ion-selective electrodes (e.g., fluoride ion detection) for precise quantification .
- Statistical Validation : Apply ANOVA to compare datasets; outliers may indicate unaccounted moisture exposure .
Basic: What safety protocols are essential for handling sulfonyl fluorides in academic labs?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat; avoid latex (permeability to SO₂F₂) .
- Ventilation : Use fume hoods for reactions; install fluoride gas sensors (detection limit: 1 ppm) .
- Waste Disposal : Quench residues with aqueous bicarbonate before disposal .
Advanced: What strategies improve the regioselectivity of this compound in multi-component reactions?
Methodological Answer:
- Catalyst Design : Lewis acids (e.g., ZnCl₂) coordinate to the sulfonyl oxygen, directing nucleophiles to the fluorine atom .
- Solvent Polarity : Low-polarity solvents (e.g., toluene) favor SN2 pathways over elimination .
- Substrate Screening : Bulky nucleophiles (e.g., tert-butylamine) selectively target the sulfonyl group due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
